REACTION_CXSMILES
|
[C:1]([C:4]1[O:5][CH:6]=[CH:7][CH:8]=1)(=[O:3])[CH3:2].[Br:9]N1C(=O)CCC1=O.O>CN(C=O)C>[Br:9][C:6]1[O:5][C:4]([C:1](=[O:3])[CH3:2])=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
5.51 g
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Type
|
reactant
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Smiles
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C(C)(=O)C=1OC=CC1
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
9.79 g
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Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred at rt overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
|
extracted with ether (150 mL×3)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers was dried
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on a silica gel column (Hexanes:EtOAc=4:1)
|
Type
|
CUSTOM
|
Details
|
to afford a white solid GC-4-89 (3 g, 31.7%)
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(O1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |